![molecular formula C17H24N2 B14744529 (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole CAS No. 2407-83-2](/img/structure/B14744529.png)
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its symmetrical structure and the presence of multiple methyl and ethyl groups, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and better yield management.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.
Substitution: Halogenation or alkylation reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Can produce fully saturated pyrrole derivatives.
Substitution: Can result in halogenated or alkylated pyrrole compounds.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-methanol
Uniqueness
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is unique due to its symmetrical structure and the presence of multiple methyl and ethyl groups
Propiedades
Número CAS |
2407-83-2 |
|---|---|
Fórmula molecular |
C17H24N2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C17H24N2/c1-7-14-10(3)16(18-12(14)5)9-17-11(4)15(8-2)13(6)19-17/h9,18H,7-8H2,1-6H3/b17-9- |
Clave InChI |
QSPGBUOFJNDGBP-MFOYZWKCSA-N |
SMILES isomérico |
CCC1=C(/C(=C/C2=C(C(=C(N2)C)CC)C)/N=C1C)C |
SMILES canónico |
CCC1=C(C(=CC2=C(C(=C(N2)C)CC)C)N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
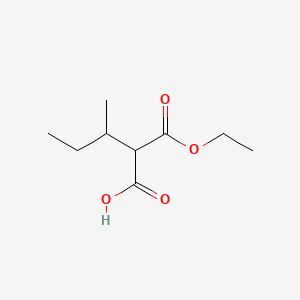
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
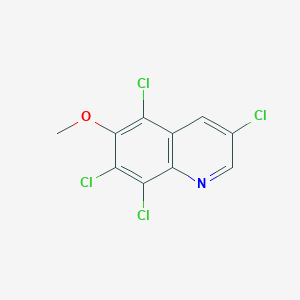
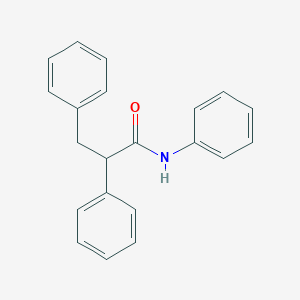

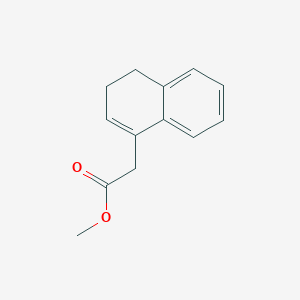
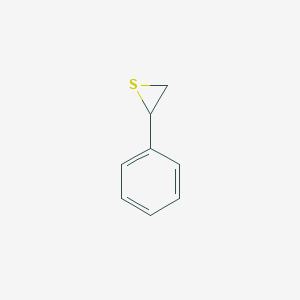
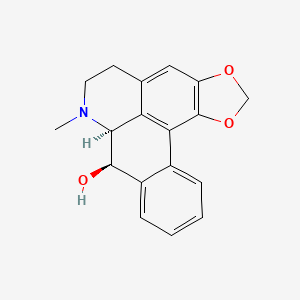
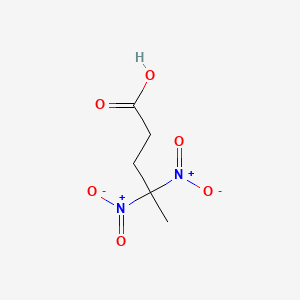
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

